3-(3-Methoxybenzylidene)indolin-2-one
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Overview
Description
3-(3-Methoxybenzylidene)indolin-2-one is a compound belonging to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a methoxybenzylidene substituent at the 3-position.
Preparation Methods
The synthesis of 3-(3-Methoxybenzylidene)indolin-2-one typically involves the condensation of indolin-2-one with 3-methoxybenzaldehyde. This reaction is often carried out under acid-catalyzed conditions in an ethanol medium, resulting in the formation of the desired product as a mixture of E/Z isomers . The reaction conditions can be optimized to favor the formation of one isomer over the other. Industrial production methods may involve the use of more efficient catalysts and reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Methoxybenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of molecular photoactive materials for photoconversion devices.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzylidene)indolin-2-one involves its interaction with molecular targets such as CDKs and RTKs. The compound competes with ATP for binding in the enzyme active site, preventing phosphate transfer from ATP to the appropriate residue (Tyr, Ser, Thr). This inhibition blocks auto- and substrate phosphorylation, thereby disrupting signal transduction and oncogenic activity . The selectivity of the compound for specific CDKs and RTKs is determined by interactions between substituents on the scaffold and residues around the hinge region at the interaction site.
Comparison with Similar Compounds
3-(3-Methoxybenzylidene)indolin-2-one can be compared with other indolin-2-one derivatives such as:
Semaxanib: Another RTK inhibitor with similar applications.
Nintedanib: An inhibitor of PDGF, FGF, and VEGF receptors, approved for the treatment of non-small-cell lung cancer. These compounds share a similar indolin-2-one core structure but differ in their substituents, which confer unique biological activities and therapeutic potentials.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZFGCBDUQDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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